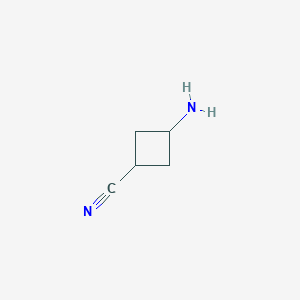

3-Aminocyclobutane-1-carbonitrile

Description

3-Aminocyclobutane-1-carbonitrile is a strained cyclic organic compound featuring a cyclobutane backbone with an amino (-NH₂) group at the 3-position and a nitrile (-C≡N) group at the 1-position. The compound’s structure confers unique reactivity due to the interplay of ring strain (cyclobutane’s ~110° bond angles) and electron-withdrawing/donating functional groups. Nitriles are pivotal in synthesizing amines, carboxylic acids, and heterocycles, while amino groups enable hydrogen bonding and participation in nucleophilic reactions.

Properties

Molecular Formula |

C5H8N2 |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

3-aminocyclobutane-1-carbonitrile |

InChI |

InChI=1S/C5H8N2/c6-3-4-1-5(7)2-4/h4-5H,1-2,7H2 |

InChI Key |

PZADMZULTQOXJY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then subjected to a Beckmann rearrangement to yield 3-aminocyclobutanecarbonitrile. Another method involves the reaction of cyclobutanecarbonitrile with ammonia under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 3-aminocyclobutanecarbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Aminocyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminocyclobutanecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride

Structural and Functional Differences :

- Molecular Formula: C₆H₁₀N₂ (vs. C₅H₇N₂ for 3-Aminocyclobutane-1-carbonitrile).

- Substituents: The aminomethyl (-CH₂NH₂) group at position 3 introduces an additional methylene spacer, increasing steric bulk and altering hydrogen-bonding capacity compared to the direct amino substitution in the target compound.

- Salt Form: The hydrochloride salt enhances aqueous solubility and stability but may limit compatibility with nonpolar solvents.

- Reactivity: The primary amine in 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride is more accessible for reactions (e.g., acylation) than the amino group in the target compound, where steric hindrance from the cyclobutane ring could slow kinetics .

3-Amino-1-propene-1,1,3-tricarbonitrile

Structural and Functional Differences :

- Backbone : A propene chain (C=C) vs. a strained cyclobutane ring.

- Functional Groups: Three nitrile groups and one amino group (vs. one nitrile and one amino in the target compound).

- Reactivity : The conjugated double bond in propene enhances electrophilicity, making it prone to Michael additions. In contrast, the cyclobutane ring’s strain may favor ring-opening reactions or [2+2] cycloadditions.

- Toxicity : Multiple nitrile groups increase toxicity risks (e.g., cyanide release upon degradation), necessitating stringent handling protocols compared to the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Property | This compound | 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride | 3-Amino-1-propene-1,1,3-tricarbonitrile |

|---|---|---|---|

| Molecular Formula | C₅H₇N₂ (estimated) | C₆H₁₀N₂ | C₅H₃N₄ |

| Molecular Weight | ~109.13 g/mol | 126.17 g/mol | 131.11 g/mol |

| Key Functional Groups | -NH₂, -C≡N | -CH₂NH₂, -C≡N, HCl | 3×-C≡N, -NH₂ |

| Solubility (Water) | Low (free base) | High (hydrochloride salt) | Moderate |

| Stability | Air-sensitive | Stable (salt form) | Moisture-sensitive |

Research Findings and Insights

- Reactivity : Cyclobutane derivatives exhibit unique strain-driven reactivity. For example, the target compound’s nitrile may undergo selective reduction to form a primary amine without ring opening, whereas propene-based nitriles are more prone to polymerization .

- Toxicology: While 3-Amino-1-propene-1,1,3-tricarbonitrile poses significant ecological risks due to nitrile content, cyclobutane analogs like the target compound likely have lower acute toxicity but require further study .

- Synthetic Utility : The hydrochloride derivative’s improved solubility makes it preferable for aqueous-phase reactions, whereas the free base is better for organic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.